
1,3-Diiodo-2-methyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diiodo-2-methyl-1-propene is an organic compound with the molecular formula C4H6I2 It is characterized by the presence of two iodine atoms attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2-methyl-1-propene can be synthesized through the iodination of 2-methyl-1-propene. The reaction typically involves the use of iodine (I2) in the presence of a suitable catalyst or under specific reaction conditions to ensure the selective addition of iodine atoms to the propene backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diiodo-2-methyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or thiocyanato-substituted propene derivatives.
Addition Reactions: Products include halogenated propene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkanes depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,3-Diiodo-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diiodo-2-methyl-1-propene involves its interaction with molecular targets through its reactive iodine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-methyl-1-propene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloro-2-methyl-1-propene: Similar structure but with chlorine atoms instead of iodine.
2-Methyl-1-propene: The parent compound without halogen substitution.
Uniqueness
1,3-Diiodo-2-methyl-1-propene is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C4H6I2 |
|---|---|
Peso molecular |
307.90 g/mol |
Nombre IUPAC |
1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3 |
Clave InChI |
CSHHJSVEMPBDKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


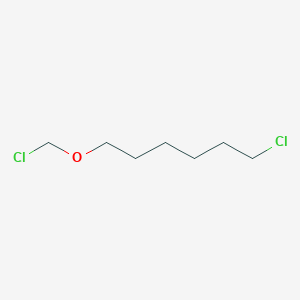
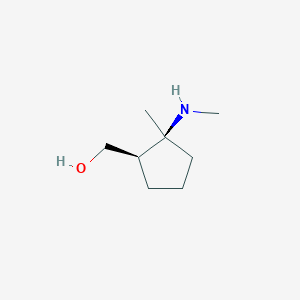

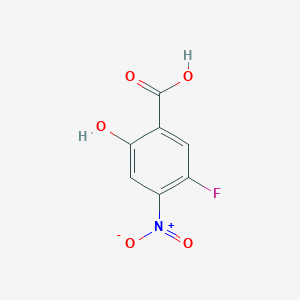


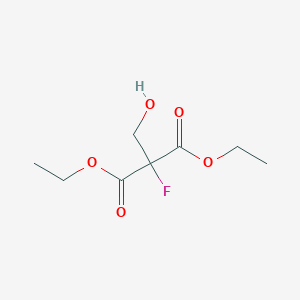
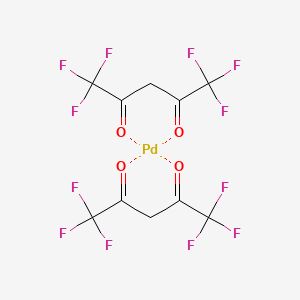
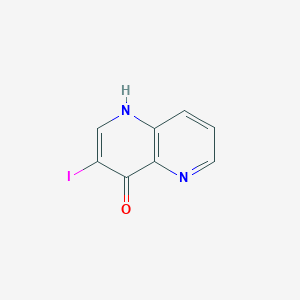
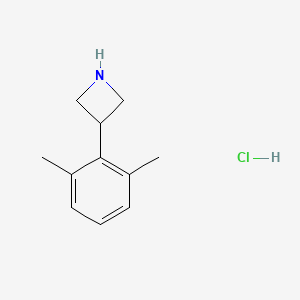

![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)


